molecular formula C12H6Br2ClNO B8363405 (2-Chloro-pyridin-4-yl)-(3,5-dibromo-phenyl)-methanone

(2-Chloro-pyridin-4-yl)-(3,5-dibromo-phenyl)-methanone

Cat. No. B8363405
M. Wt: 375.44 g/mol
InChI Key: FKZBLWMMCUYZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504401B2

Procedure details

(2-Chloro-pyridin-4-yl)-(3,5-dibromo-phenyl)-methanone was prepared from 1,3,5-tribromobenzene and 2-chloro-isonicotinonitrile as described in Example 25. This was converted to N-[3-(2-chloro-pyridine-4-carbonyl)-5-(1-triisopropylsilanyl-1H-indol-4-yl)-phenyl]-acetamide in the same manner as described for Example 82. N-[3-(2-Chloro-pyridine-4-carbonyl)-5-(1-triisopropylsilanyl-1H-indol-4-yl)-phenyl]-acetamide was deprotected to give N-[3-(2-chloro-pyridine-4-carbonyl)-5-(1H-indol-4-yl)-phenyl]-acetamide as described in Example 75. 1H NMR (400 MHz, CD3COCD3): δ 10.48 (s, 1H), 9.53 (s, 1H), 8.63 (d, J=5.0 Hz, 1H), 8.41 (t, J=1.7 Hz, 1H), 8.14 (t, J=1.6 Hz, 1H), 7.82 (t, J=1.5 Hz, 1H), 7.79 (s, 1H), 7.71 (dd, J=5.0, 1.3 Hz, 1H), 7.49 (d, J=7.8 Hz, 1H), 7.43 (t, J=2.8 Hz, 1H), 7.23-7.15 (m, 2H), 6.74 (s, 1H), 2.15 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[3-(2-chloro-pyridine-4-carbonyl)-5-(1-triisopropylsilanyl-1H-indol-4-yl)-phenyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-[3-(2-Chloro-pyridine-4-carbonyl)-5-(1-triisopropylsilanyl-1H-indol-4-yl)-phenyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]([Br:9])[CH:3]=1.ClC1C=C(C=CN=1)C#N.[Cl:19][C:20]1[CH:25]=[C:24]([C:26]([C:28]2[CH:29]=[C:30]([NH:53][C:54](=[O:56])[CH3:55])[CH:31]=[C:32]([C:34]3[CH:42]=[CH:41][CH:40]=[C:39]4[C:35]=3[CH:36]=[CH:37][N:38]4[Si](C(C)C)(C(C)C)C(C)C)[CH:33]=2)=[O:27])[CH:23]=[CH:22][N:21]=1>>[Cl:19][C:20]1[CH:25]=[C:24]([C:26]([C:2]2[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]([Br:9])[CH:3]=2)=[O:27])[CH:23]=[CH:22][N:21]=1.[Cl:19][C:20]1[CH:25]=[C:24]([C:26]([C:28]2[CH:29]=[C:30]([NH:53][C:54](=[O:56])[CH3:55])[CH:31]=[C:32]([C:34]3[CH:42]=[CH:41][CH:40]=[C:39]4[C:35]=3[CH:36]=[CH:37][NH:38]4)[CH:33]=2)=[O:27])[CH:23]=[CH:22][N:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC(=C1)Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C#N)C=CN1
Step Two
Name
N-[3-(2-chloro-pyridine-4-carbonyl)-5-(1-triisopropylsilanyl-1H-indol-4-yl)-phenyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(=O)C=1C=C(C=C(C1)C1=C2C=CN(C2=CC=C1)[Si](C(C)C)(C(C)C)C(C)C)NC(C)=O
Step Three
Name
N-[3-(2-Chloro-pyridine-4-carbonyl)-5-(1-triisopropylsilanyl-1H-indol-4-yl)-phenyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(=O)C=1C=C(C=C(C1)C1=C2C=CN(C2=CC=C1)[Si](C(C)C)(C(C)C)C(C)C)NC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C(=O)C1=CC(=CC(=C1)Br)Br
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C(=O)C=1C=C(C=C(C1)C1=C2C=CNC2=CC=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.